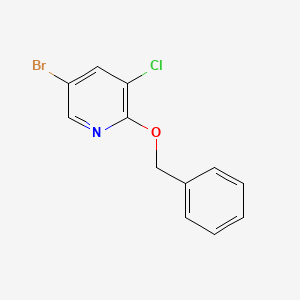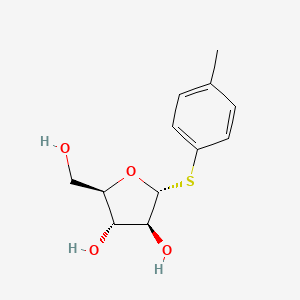![molecular formula C11H14BrN B1412493 N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine CAS No. 1564690-19-2](/img/structure/B1412493.png)
N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine
Descripción general
Descripción
N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine (N-BMPCP) is an organic compound of the cyclopropanamine class that has recently become of interest to scientists in the field of organic synthesis. N-BMPCP is a versatile compound with a wide range of applications in various fields, including drug synthesis, materials science, and biochemical research.
Aplicaciones Científicas De Investigación
N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine has been used in a variety of scientific research applications, including organic synthesis, materials science, and biochemical research. In organic synthesis, it has been used as a building block for the synthesis of various heterocyclic compounds. In materials science, it has been used as a precursor for the synthesis of polymers and other materials. In biochemical research, it has been used as a reactant for the synthesis of various drugs and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine is not fully understood. However, it is believed that the compound reacts with a variety of nucleophiles, including carboxylic acids, to form cyclopropanecarboxylic acid derivatives. These derivatives can then undergo further reactions, such as reduction, oxidation, and hydrolysis, to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have some effects on the body, such as increased heart rate and blood pressure. It is also believed that the compound may have some effects on the central nervous system, such as increased alertness and concentration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine has several advantages for lab experiments, including its low cost and ease of synthesis. Additionally, the compound is readily available and can be synthesized in a relatively short amount of time. However, the compound is also relatively unstable, and must be stored in an inert atmosphere to prevent degradation.
Direcciones Futuras
N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine has potential for further research in a variety of fields. In organic synthesis, it could be used as a building block for the synthesis of more complex heterocyclic compounds. In materials science, it could be used as a precursor for the synthesis of new polymers and other materials. In biochemical research, it could be used to synthesize new drugs and other biologically active compounds. Additionally, further research could be done to better understand the biochemical and physiological effects of the compound.
Propiedades
IUPAC Name |
N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-4-9(6-10(12)5-8)7-13-11-2-3-11/h4-6,11,13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSILEKGMKFUCJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



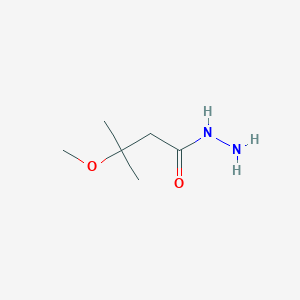

![2,5,8-Trichloropyrido[2,3-d]pyridazine](/img/structure/B1412412.png)
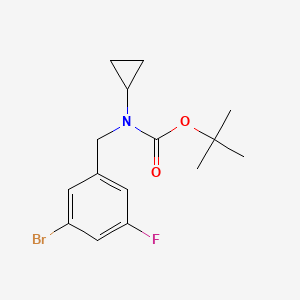
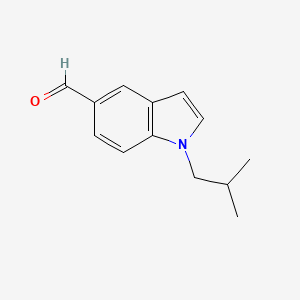
![Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester](/img/structure/B1412421.png)
![(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine](/img/structure/B1412422.png)

![4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene](/img/structure/B1412424.png)


